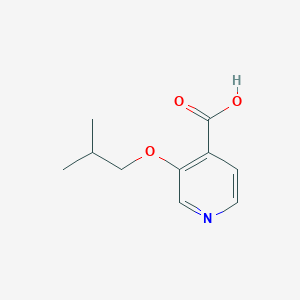

3-异丁氧基异烟酸

描述

3-Isobutoxyisonicotinic acid is a chemical compound with the formula C10H13NO3 . It is used for research and development .

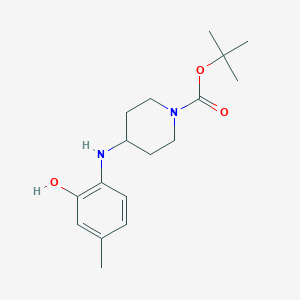

Molecular Structure Analysis

The molecular structure of 3-Isobutoxyisonicotinic acid contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

3-Isobutoxyisonicotinic acid is a yellow solid . Its chemical formula is C10H13NO3, and its molecular weight is 195.22 .科学研究应用

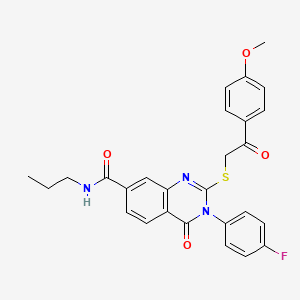

Anti-Inflammatory Properties

Background: Inflammation is a complex defense-related response triggered by invading microbes or physical injuries. Reactive oxygen species (ROS) play a crucial role in the progression of the inflammatory response cycle . 3-Isobutoxyisonicotinic acid, with its isonicotinoyl motif, has been investigated for its anti-inflammatory potential.

Research Findings:

Future Directions: Further development and fine-tuning of these isonicotinates-based scaffolds hold promise for treating various aberrations .

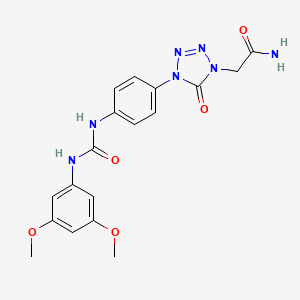

a. Drug Delivery Systems

The unique chemical structure of 3-Isobutoxyisonicotinic acid could make it a valuable component in drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery .

b. Coordination Chemistry

The compound’s functional groups may allow it to act as an anchoring molecule for coordination with metal complexes. For instance, it could be used in self-assembled systems or catalysis .

c. Bioactivity Screening

Researchers are investigating its bioactivity against various targets, including enzymes, receptors, and cellular pathways. These studies may reveal additional applications beyond inflammation inhibition.

d. Material Science

3-Isobutoxyisonicotinic acid might contribute to the development of novel materials, such as polymers or coatings, due to its unique properties.

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. DOI: 10.3390/molecules26051272

Usnic Acid. (2022). Molecules, 27(21), 7469. DOI: 10.3390/molecules27217469

Novel Self-assembled Isonicotinic Acid Derivative and Zinc Porphyrin Complex for Dye-sensitized Solar Cells. (2022). Journal of Inorganic and Organometallic Polymers and Materials. DOI: 10.1007/s10904-022-02332-x

安全和危害

未来方向

作用机制

Target of Action

kansasii .

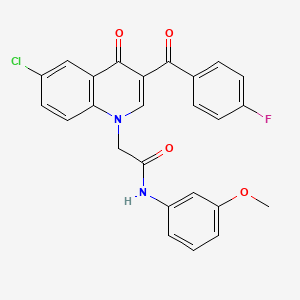

Mode of Action

Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Compounds like isoniazid are known to affect the biosynthesis and salvage pathways of nad+, a crucial coenzyme in various biological reactions .

Pharmacokinetics

Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .

Result of Action

Related compounds like isoniazid have been shown to have antimicrobial effects through inhibiting isocitrate lyase, a key enzyme of an essential pathway for bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of many compounds .

属性

IUPAC Name |

3-(2-methylpropoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAVKWECCUOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)

![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)